molecular formula C14H20N2O3 B1408009 tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate CAS No. 1798717-56-2

tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate

Cat. No. B1408009
CAS RN: 1798717-56-2
M. Wt: 264.32 g/mol
InChI Key: NNCHYSGRAHZZTF-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate” is a chemical compound with the CAS Number: 1798717-56-2 . It has a molecular weight of 264.32 . The IUPAC name for this compound is tert-butyl (2-formyl-3-(pyridin-3-yl)propyl)carbamate . It is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-12(10-17)7-11-5-4-6-15-8-11/h4-6,8,10,12H,7,9H2,1-3H3,(H,16,18) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at 4°C . The molecular weight of the compound is 264.32 .

Scientific Research Applications

Lithiation and Electrophilic Substitution

Lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate and subsequent reactions with various electrophiles lead to the formation of substituted derivatives. This process involves site-specific lithiation, influencing the final product's properties and potential applications in organic synthesis (Smith, El‐Hiti, Alshammari, Fekri, 2013).

Intermediate in Pharmaceutical Manufacturing

A scalable synthesis method for a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, has been developed. This showcases the compound's role in the development of therapeutic agents (Li, Gao, Lorenz, Xu, Johnson, Ma, Lee, Grinberg, Busacca, Lu, Senanayake, 2012).

Photoredox-Catalyzed Amination

Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrates its utility in creating 3-aminochromones. This method is significant for expanding the applications of photocatalyzed protocols in organic chemistry (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, Yang, 2022).

Crystal Structure Analysis

The crystal structure of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, a structurally similar compound, provides insights into the configuration of such molecules, which is crucial for understanding their chemical behavior and potential applications in various fields (Weber, Ettmayer, Hübner, Gstach, 1995).

properties

IUPAC Name

tert-butyl N-(2-formyl-3-pyridin-3-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-12(10-17)7-11-5-4-6-15-8-11/h4-6,8,10,12H,7,9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCHYSGRAHZZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CN=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate
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tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate
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tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate
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tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate
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tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate
Reactant of Route 6
tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate

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